N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Description

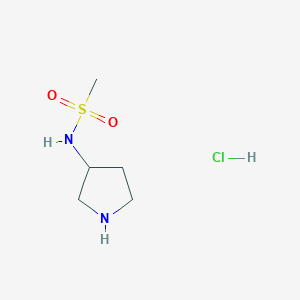

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS: 955979-18-7) is a secondary amine derivative featuring a pyrrolidine ring substituted with a methanesulfonamide group. Its molecular formula is C₅H₁₃ClN₂O₂S (molecular weight: ~200.67 g/mol), with the SMILES notation CS(=O)(=O)NC1CCNC1 . The pyrrolidine ring confers rigidity and moderate basicity, while the sulfonamide group enhances hydrogen-bonding capacity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRUMZMLFKHAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride has the molecular formula and a molecular weight of approximately 214.69 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity and potential therapeutic applications. Its solubility as a hydrochloride salt enhances its usability in pharmaceutical formulations.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It is utilized in reaction mechanisms and the development of new synthetic methodologies, often acting as a reagent in various chemical reactions.

Biology

The compound is extensively studied for its biological effects, particularly in enzyme inhibition and protein interactions. It serves as a model compound for understanding sulfonamide-based drugs' behavior. Research indicates that it may inhibit specific enzymes involved in cellular signaling pathways, suggesting potential therapeutic targets.

Medicine

This compound is investigated for various therapeutic applications:

- Neurological Disorders : Preliminary studies suggest it may enhance serotonin levels, indicating potential use in treating depression and anxiety disorders .

- Anticancer Properties : Case studies have shown that the compound exhibits cytotoxic effects on cancer cells, inducing apoptosis and reducing cell viability .

- Antimicrobial Activity : Some research suggests it may possess antimicrobial properties against certain pathogens.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of various chemical products.

Anticancer Properties

A study focused on the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that the compound induced late apoptosis and significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent .

Neurological Applications

Another investigation explored the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in animal models, suggesting possible applications in treating depression and anxiety disorders. Further research is warranted to elucidate the precise mechanisms involved .

Mechanism of Action

The mechanism by which N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride with three analogs:

Key Observations:

- Pyrrolidine vs. Phenyl Groups : The target compound’s pyrrolidine ring enhances solubility in polar solvents compared to the aromatic phenyl derivative, which is more lipophilic .

- Complexity : Dronedarone’s extended structure (benzofuran and dibutyl groups) enables specific pharmacological interactions, contrasting with simpler sulfonamide intermediates .

Target Compound

- Primarily used as a building block in peptidomimetics and kinase inhibitor synthesis due to its balanced polarity and hydrogen-bonding capacity .

N-Methyl Analog

- The methyl group reduces nucleophilicity, making it less reactive in SN2 reactions compared to the parent compound. This property is exploited in selective alkylation protocols .

Dronedarone HCl

- Approved for atrial fibrillation treatment; acts via multi-channel blockade (sodium, potassium, calcium). Its methanesulfonamide group contributes to metabolic stability .

Phenyl Derivative

- Demonstrates in vitro activity against tumor cells, likely due to the aromatic system’s planar geometry enabling DNA intercalation .

Biological Activity

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 200.69 g/mol

- CAS Number : 329794-44-7

The compound features a pyrrolidine ring and a methanesulfonamide functional group, which contribute to its reactivity and biological interactions. The presence of the sulfonamide group is particularly notable for its role in enzyme inhibition.

This compound interacts with various biological targets, primarily through enzyme inhibition. The compound's mechanism of action includes:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : The compound may also modulate receptor activity, affecting neurotransmitter systems and potentially offering antidepressant effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may reduce inflammation through its action on specific signaling pathways.

- Anticancer Potential : Preliminary studies indicate that it could inhibit tumor growth by targeting cancer cell metabolism .

- Neurological Effects : Potential modulation of serotonin and norepinephrine pathways suggests applications in treating mood disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| N-(methyl)pyrrolidine sulfonamide | Contains a methyl group instead of pyrrolidine | Less steric hindrance |

| N-(cyclopropyl)pyrrolidine sulfonamide | Cyclopropyl ring instead of pyrrolidine | Different steric properties |

| N-(4-methylphenyl)pyrrolidine sulfonamide | Phenyl group substitution | Potentially different biological activity |

| This compound | Pyrrolidine ring with methanesulfonamide | Distinct steric and electronic properties enhancing biological activity |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibited neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases. This inhibition was associated with reduced exosome release from the brain, indicating potential for treating Alzheimer's disease .

- Antiviral Activity : In research focusing on antiviral properties, the compound showed promise as an inhibitor against SARS-CoV-2 main protease, with significant biochemical potency observed in vitro .

- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive function through modulation of neurotransmitter systems, providing potential therapeutic avenues for cognitive decline associated with aging or neurodegenerative diseases.

Preparation Methods

General Synthetic Scheme

| Step | Reaction Description | Reagents and Conditions |

|---|---|---|

| 1 | Functionalization of pyrrolidine at the 3-position to introduce a methylene amine group | Starting with pyrrolidine, selective substitution or protection methods to obtain 3-(aminomethyl)pyrrolidine |

| 2 | Sulfonylation of the amine with methanesulfonyl chloride | Methanesulfonyl chloride (CH3SO2Cl), base (e.g., triethylamine or sodium hydride), solvent (anhydrous THF or DCM), 0–5 °C to control exotherm |

| 3 | Formation of hydrochloride salt | Treatment with HCl in an appropriate solvent (e.g., ethanol/water) |

This sequence yields this compound as a crystalline solid after purification by recrystallization or chromatography.

Reaction Conditions and Optimization

- Temperature Control: The sulfonylation step is exothermic; maintaining 0–5 °C prevents side reactions and decomposition.

- Solvent Choice: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solvation properties.

- Base Selection: Triethylamine is commonly used to scavenge HCl formed during sulfonylation, ensuring smooth reaction progression.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures high purity of the hydrochloride salt.

Industrial-Scale Production Considerations

For large-scale manufacture, continuous flow reactors are employed to improve reaction control, yield, and reproducibility. Key industrial strategies include:

| Aspect | Description |

|---|---|

| Reactor Type | Continuous flow reactors for precise temperature and mixing control |

| Catalyst Use | Immobilized amine catalysts to reduce waste and enhance reaction rates |

| Solvent Recycling | Recovery and reuse of solvents such as THF to reduce costs |

| Purification | Scalable crystallization techniques to obtain high-purity product |

These methods enhance cost-effectiveness and minimize environmental impact while maintaining product quality.

Alternative Synthetic Approaches and Research Findings

Recent research explores radical-mediated cyclization methods and copper-catalyzed transformations for pyrrolidine derivatives, which could be adapted for sulfonamide synthesis:

- Copper(I) trifluoromethanesulfonate catalysis enables redox reactions converting N-hydroxylsulfonamides into pyrrolidines via nitrogen-centered radicals. This method allows functionalization of unreactive C-H bonds and formation of pyrrolidine rings under mild conditions.

- Such radical pathways may offer alternative routes to N-(pyrrolidin-3-yl)methanesulfonamide derivatives with potential for stereoselective synthesis and structural diversification.

Analytical Data Supporting Preparation

Characterization of the compound confirms successful synthesis:

| Analytical Method | Observations |

|---|---|

| ¹H NMR Spectroscopy | Signals at δ 3.2–3.5 ppm (pyrrolidine ring protons), δ 2.8 ppm (methyl group of sulfonamide), δ 1.6–2.1 ppm (methylene linker) |

| Mass Spectrometry | Molecular ion peak at m/z 214.71 (M+H⁺), fragments at m/z 140 and 95 corresponding to pyrrolidine and sulfonamide moieties |

| Melting Point | Consistent with literature values for hydrochloride salt, indicating purity |

| Solubility | Soluble in polar solvents due to ionic hydrochloride form, facilitating purification and formulation |

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Pyrrolidine or 3-(aminomethyl)pyrrolidine intermediate |

| Key Reagents | Methanesulfonyl chloride, triethylamine (or sodium hydride), hydrochloric acid |

| Solvents | Anhydrous THF, dichloromethane, ethanol/water for recrystallization |

| Temperature | 0–5 °C during sulfonylation |

| Purification | Recrystallization, chromatography |

| Industrial Scale | Continuous flow reactors, catalyst optimization, solvent recycling |

| Alternative Methods | Copper-catalyzed radical cyclizations for pyrrolidine ring formation |

| Characterization | ¹H NMR, MS, melting point, solubility tests |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves reacting pyrrolidin-3-amine derivatives with methanesulfonyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions. Triethylamine is often used to neutralize HCl byproducts. Critical steps include slow addition of methanesulfonyl chloride to avoid exothermic side reactions and purification via recrystallization or column chromatography to achieve >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- IR spectroscopy to confirm sulfonamide (S=O stretch at ~1327–1342 cm⁻¹) and pyrrolidine (N-H bend at ~1593 cm⁻¹) functional groups .

- NMR (¹H/¹³C) to resolve stereochemistry and verify substitution patterns on the pyrrolidine ring .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in airtight containers under nitrogen at 2–8°C. Avoid exposure to basic conditions, which may degrade the sulfonamide group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data between the parent compound and its degradation products?

- Methodological Answer : Degradation products (e.g., hydrolyzed sulfonamides) often exhibit lower lipophilicity. Use gradient HPLC with a mobile phase combining organic solvents (acetonitrile) and ion-pair reagents (e.g., heptafluorobutyric acid) to separate polar degradation products. Validate methods via forced degradation studies (acid/base/oxidative stress) .

Q. How do structural modifications to the pyrrolidine ring influence biological activity or receptor binding?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., fluorophenyl groups at the 4-position) and testing affinity for targets like serotonin receptors. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .

Q. What experimental designs are recommended for analyzing interactions with enzymatic targets (e.g., kinases)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For enzyme inhibition assays, employ fluorogenic substrates (e.g., ATP-competitive assays for kinases) and normalize activity against controls (e.g., staurosporine for VEGFR2) .

Q. How can researchers address challenges in detecting low-abundance impurities during scale-up synthesis?

- Methodological Answer : Implement LC-MS/MS with electrospray ionization (ESI) to identify trace impurities (e.g., N-oxide byproducts). Compare fragmentation patterns with reference standards and optimize column temperature (30–40°C) to enhance resolution .

Q. What methodologies validate the compound’s selectivity in complex biological matrices (e.g., plasma)?

- Methodological Answer : Perform matrix-matched calibration using spiked plasma samples. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound. Quantify via LC-MS/MS with deuterated internal standards to correct for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.